1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione
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Overview
Description
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The presence of the pyridine ring further enhances the compound’s potential for various chemical and biological applications .
Preparation Methods
The synthesis of 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridine moiety can be introduced through a coupling reaction with a suitable pyridine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
Scientific Research Applications
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, influencing biological pathways . The pyridine ring can enhance binding affinity and specificity to certain targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole and pyridine derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Pyridine-2-carboxylic acid: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione is unique due to its combined indole and pyridine structures, offering a broader range of chemical reactivity and biological activity .
Properties
IUPAC Name |
1-phenyl-5-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(19-5-2-1-3-6-19)7-4-8-24(28)26-16-13-21-17-20(9-10-22(21)26)18-11-14-25-15-12-18/h1-3,5-6,9-12,14-15,17H,4,7-8,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTILOLLSYCKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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